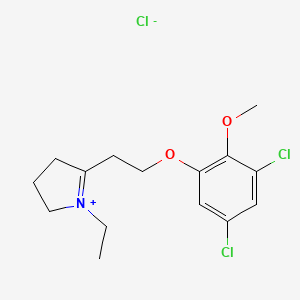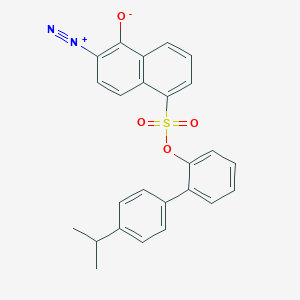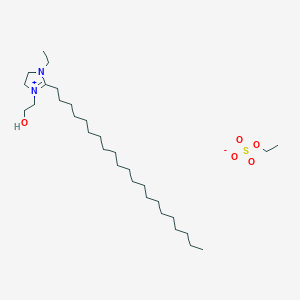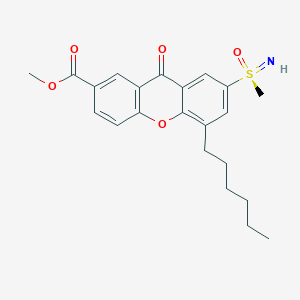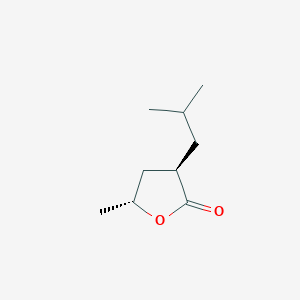
2-Isobutyl-gamma-valerolactone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Isobutyl-gamma-valerolactone is a chemical compound belonging to the class of lactones Lactones are cyclic esters that are commonly found in nature and are known for their diverse applications in various fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Isobutyl-gamma-valerolactone typically involves the hydrogenation and subsequent cyclization of levulinic acid or its esters. This process can be carried out using bifunctional metal-acid catalysts under mild conditions. The reaction conditions often include temperatures lower than 200°C and pressures ≤ 1MPa, with secondary alcohols like isopropanol serving as hydrogen donors .
Industrial Production Methods: Industrial production of this compound can be achieved through catalytic transfer hydrogenation followed by cyclization (CTHC) of levulinic acid and its esters. This method is advantageous as it uses secondary alcohols as hydrogen donors, eliminating the need for external hydrogen sources and reducing the reliance on scarce noble metals .
Análisis De Reacciones Químicas
Types of Reactions: 2-Isobutyl-gamma-valerolactone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted lactones or esters
Aplicaciones Científicas De Investigación
2-Isobutyl-gamma-valerolactone has a wide range of applications in scientific research:
Chemistry: Used as a green solvent and intermediate for the synthesis of high-value chemicals.
Biology: Investigated for its potential as a biodegradable solvent in biological systems.
Medicine: Explored for its use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of biopolymers, fuel additives, and as a flavoring agent
Mecanismo De Acción
The mechanism of action of 2-Isobutyl-gamma-valerolactone involves its interaction with various molecular targets and pathways:
Molecular Targets: It can interact with enzymes and proteins, altering their activity.
Pathways Involved: It can participate in metabolic pathways, influencing the synthesis and degradation of biomolecules
Comparación Con Compuestos Similares
Gamma-valerolactone (GVL): A closely related compound with similar properties and applications.
N-methyl-2-pyrrolidone (NMP): An aprotic, highly dipolar solvent.
Dimethylformamide (DMF): Another aprotic solvent with high dipolarity
Uniqueness: 2-Isobutyl-gamma-valerolactone stands out due to its lower toxicity and biodegradability compared to NMP and DMF. Its potential as a green solvent and its applications in sustainable industrial processes make it a valuable compound in the field of green chemistry .
Propiedades
Número CAS |
72845-84-2 |
|---|---|
Fórmula molecular |
C9H16O2 |
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
(3R,5R)-5-methyl-3-(2-methylpropyl)oxolan-2-one |
InChI |
InChI=1S/C9H16O2/c1-6(2)4-8-5-7(3)11-9(8)10/h6-8H,4-5H2,1-3H3/t7-,8-/m1/s1 |
Clave InChI |
LOSCWWBVSMNURE-HTQZYQBOSA-N |
SMILES isomérico |
C[C@@H]1C[C@H](C(=O)O1)CC(C)C |
SMILES canónico |
CC1CC(C(=O)O1)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


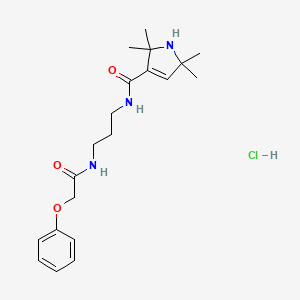


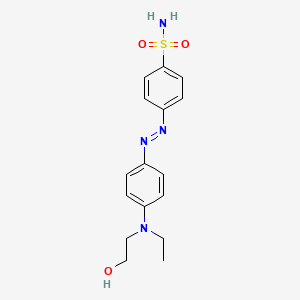

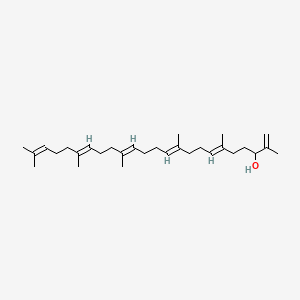
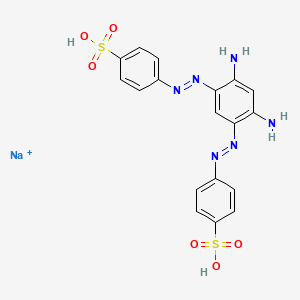
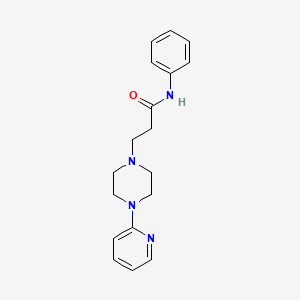
![2,3,5,5',6,6'-Hexahydro-2'-mercapto-2,6,6'-trithioxo[3,3'-BI-4H-thiopyran]-4,4'-dione](/img/structure/B12695598.png)

